6-氟-1,2,3,4-四氢喹啉

描述

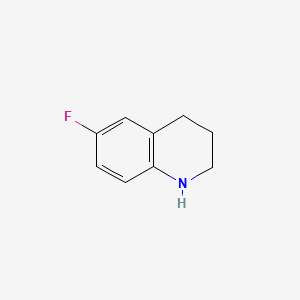

6-Fluoro-1,2,3,4-tetrahydroquinoline, also known as 6-FTHQ, is a heterocyclic aromatic compound widely used in the field of organic chemistry. It is a colorless, odorless, and crystalline solid with a molecular weight of 206.22 g/mol. 6-FTHQ is highly versatile and can be used in a variety of synthetic processes. It is a precursor to a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 6-FTHQ has been used in the synthesis of various heterocyclic compounds, including quinolines, isoquinolines, and quinazolines.

科学研究应用

对映选择性合成和分辨

- 对映选择性合成:6-氟-1,2,3,4-四氢喹啉及其衍生物是合成各种化合物的关键中间体。例如,使用手性阳离子钌催化剂的不对称氢化对喹啉进行了研究,高效地产生了具有高对映过量(ee)的6-氟-2-甲基-1,2,3,4-四氢喹啉(Wang et al., 2011)。

- 分辨技术:各种研究已经集中在对6-氟-1,2,3,4-四氢喹啉衍生物的分辨上。超临界流体萃取和再结晶等技术已被用于对映异构体的分离,展示了这些化合物在立体选择性合成中的重要性(Bálint等,2000年),(Kmecz et al., 2001)。

药物化学和药理学

- 抗菌剂合成:6-氟-1,2,3,4-四氢喹啉是制备抗菌剂如(S)-氟喹酸的关键中间体。其大规模合成一直是制药研究的重点,强调了其在药物开发中的作用(Wang et al., 2011)。

- 抗结核活性:已经研究了6-氟-1,2,3,4-四氢喹啉衍生物的抗结核特性,突显了该化合物在治疗传染病中的潜力(Ukrainets et al., 2006)。

化学工程和材料科学

- 晶体工程:在化合物如6-氟-1,2,3,4-四氢喹啉中引入氟原子已被用于研究有机氟化学中的晶体堆积特征。这项研究对于理解分子相互作用和设计具有期望性能的材料至关重要(Choudhury et al., 2006)。

生物医学研究

- 眼科研究:已合成并测试了新型四氢喹啉类似物,包括6-氟-1,2,3,4-四氢喹啉的衍生物,用于其眼压降低作用。这项研究有助于开发治疗青光眼和其他眼部疾病的新疗法(Pamulapati & Schoenwald, 2011)。

放射化学和成像

- 放射药物开发:已开发了6-氟-1,2,3,4-四氢喹啉的氟-18标记衍生物,用于正电子发射断层扫描(PET)成像,特别是在神经科学研究中。这些化合物有助于可视化神经结构和过程,如阿尔茨海默病中的神经原纤维缠结(Collier et al., 2017)。

有机化学和催化

- 不对称催化:已经探索了6-氟-1,2,3,4-四氢喹啉在不对称催化中的应用,特别是在氢化反应中。这些研究有助于更广泛的手性合成领域和新催化方法的发展(Yang et al., 2014)。

生化研究

- 酶学研究和抑制剂开发:涉及6-氟-1,2,3,4-四氢喹啉衍生物的研究包括开发新型NF-κB抑制剂,这些抑制剂在癌症治疗和免疫学研究中具有潜在应用。这些化合物已显示出在抑制转录活性和对各种癌细胞系的细胞毒性方面的有效性(Jo et al., 2016)。

安全和危害

生化分析

Biochemical Properties

6-Fluoro-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of 6-Fluoro-1,2,3,4-tetrahydroquinoline to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

6-Fluoro-1,2,3,4-tetrahydroquinoline influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For example, 6-Fluoro-1,2,3,4-tetrahydroquinoline can upregulate or downregulate the expression of genes involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of 6-Fluoro-1,2,3,4-tetrahydroquinoline involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling. Additionally, 6-Fluoro-1,2,3,4-tetrahydroquinoline can influence gene expression by binding to DNA or RNA, altering transcriptional or translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-1,2,3,4-tetrahydroquinoline can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or exposure to light. Long-term studies have shown that 6-Fluoro-1,2,3,4-tetrahydroquinoline can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 6-Fluoro-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced .

Metabolic Pathways

6-Fluoro-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 6-Fluoro-1,2,3,4-tetrahydroquinoline is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For instance, it may be actively transported into mitochondria, where it can exert its effects on mitochondrial function .

Subcellular Localization

The subcellular localization of 6-Fluoro-1,2,3,4-tetrahydroquinoline is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .

属性

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECDDBBJVCNJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563962 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59611-52-8 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) a promising candidate for ocular hypotensive therapy?

A1: MC4 demonstrates significant ocular hypotensive action, attributed to its physicochemical properties and pharmacokinetic profile. [, ] Studies in rabbits showed a 33% reduction in intraocular pressure (IOP) recovery rate after topical administration of MC4. [] This activity is linked to its favorable solubility, distribution coefficient, and pKa, which allow it to effectively penetrate the cornea and reach the iris-ciliary body, its presumed site of action. [, ]

Q2: How does the ocular pharmacokinetics of MC4 contribute to its effectiveness?

A2: MC4 exhibits favorable absorption and distribution within the eye. Research using the "topical infusion" technique in rabbits revealed that MC4 achieves higher concentrations in ocular tissues compared to an inactive analog. [] Specifically, MC4 reaches significant concentrations in the iris-ciliary body, indicating its ability to reach the target site. [] Pharmacokinetic modeling revealed a three-compartment model best describes MC4's ocular disposition, with bidirectional transfer between the cornea and aqueous humor, and unidirectional transfer from the aqueous humor to the iris-ciliary body. []

Q3: Beyond basic pharmacokinetic parameters, what insights were gained from the pharmacodynamic evaluation of MC4?

A3: The study uncovered a potential temporal lag between MC4's concentration in the aqueous humor and its IOP-lowering effect. [] This suggests a complex interplay between drug concentration at the site of action and the onset of pharmacological action, potentially involving specific receptor interactions or downstream signaling events. Further research is needed to fully elucidate this mechanism.

Q4: How does the structure of tetrahydroquinoline analogs influence their antibacterial activity?

A4: Research on the tricyclic quinolone antibacterial agent, 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, highlights the significance of stereochemistry in this class of compounds. [] The study revealed that the S isomer of this compound exhibits significantly greater antibacterial activity compared to the R isomer. [] This underscores the importance of stereochemical considerations when designing and developing novel tetrahydroquinoline derivatives for therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)

![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)